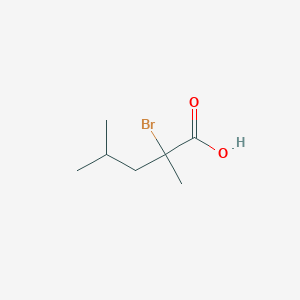

2-Bromo-2,4-dimethylpentanoic acid

Description

Properties

IUPAC Name |

2-bromo-2,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)4-7(3,8)6(9)10/h5H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYIJJWSBHNLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106660-89-3 | |

| Record name | 2-bromo-2,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,4-dimethylpentanoic acid can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethylpentanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position relative to the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures consistent production standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to 2,4-dimethylpentanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can yield corresponding carboxylic acids or ketones, depending on the reaction conditions

Common Reagents and Conditions

Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.

Reduction: LiAlH4 in anhydrous ether.

Oxidation: KMnO4 or CrO3 in acidic or basic media

Major Products Formed

Substitution: 2-Hydroxy-2,4-dimethylpentanoic acid, 2-Amino-2,4-dimethylpentanoic acid.

Reduction: 2,4-Dimethylpentanoic acid.

Oxidation: 2,4-Dimethylpentanoic acid derivatives

Scientific Research Applications

2-Bromo-2,4-dimethylpentanoic acid is utilized in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other brominated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2,4-dimethylpentanoic acid involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. This reactivity is influenced by the molecular structure and the presence of electron-donating or electron-withdrawing groups .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between 2-bromo-2,4-dimethylpentanoic acid and related brominated carboxylic acids:

Biological Activity

2-Bromo-2,4-dimethylpentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on estrogenic effects, metabolic pathways, and therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H13BrO2

- CAS Number : 106660-89-3

Biological Activity Overview

Research indicates that this compound exhibits significant estrogenic activity , particularly in animal models. Its biological effects can be attributed to its ability to interact with estrogen receptors, influencing various physiological processes.

Estrogenicity Studies

One of the primary studies on this compound highlighted its potent estrogenic effects when tested in various animal models, including rats and guinea pigs. The compound showed estrogenicity comparable to that of 17β-estradiol (E2), particularly in the following contexts:

- Animal Studies :

Case Study: Clinical Trials

Clinical trials involving postmenopausal women revealed that while the compound was highly effective in animals, it required much higher doses to elicit a similar response in humans. This discrepancy led to its eventual withdrawal from the market due to insufficient efficacy at safe dosage levels .

The mechanism through which this compound exerts its effects involves:

- Estrogen Receptor Modulation : The compound acts as a selective estrogen receptor modulator (SERM), which can selectively activate or inhibit estrogen receptors depending on the tissue type .

- Metabolic Conversion : It has been proposed that the compound may function as a pro-estrogen, requiring metabolic conversion to an active form for optimal efficacy .

Comparative Biological Activity Table

| Compound | Estrogenic Activity | Animal Model | Human Efficacy |

|---|---|---|---|

| This compound (−) | High | Rats | High doses needed |

| This compound (+) | Low | Rats | Not effective |

| 17β-Estradiol | Very High | Various | Effective |

Therapeutic Applications

Despite its initial promise, clinical applications for this compound have been limited. However, ongoing research into SERMs continues to explore potential therapeutic uses in:

- Postmenopausal Symptoms : As a treatment option for managing symptoms associated with menopause.

- Osteoporosis Prevention : Investigating its role in bone density preservation.

- Prostate Cancer Treatment : Exploring its potential in hormonal therapies for prostate cancer due to selective action on androgen receptors .

Q & A

Q. What are the optimized synthetic routes for 2-bromo-2,4-dimethylpentanoic acid, and how is its purity validated?

The synthesis of brominated carboxylic acids like this compound (C₇H₁₃BrO₂, CAS 106660-89-3) often involves bromination of precursor esters or acids. For example, ethyl 2-bromo-2-pentanoate derivatives can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid . Post-synthesis, purity is validated via , where characteristic peaks for the brominated methyl groups and carboxylic proton (δ ~12 ppm) are observed. Quantitative analysis may use HPLC with UV detection at 210–220 nm to monitor bromine-related absorbance .

Q. How does steric hindrance in this compound influence its reactivity in substitution or elimination reactions?

The geminal dimethyl and bromine groups create significant steric hindrance, favoring elimination (E2) over nucleophilic substitution (SN2). For instance, under basic conditions, dehydrohalogenation may dominate, producing alkenes. Kinetic studies using deuterated solvents or isotopic labeling can distinguish between SN2 (inversion) and E2 (concerted) pathways. Solvent polarity and temperature are critical variables: polar aprotic solvents (e.g., DMF) may slightly favor SN2, while bulky bases (e.g., tert-butoxide) promote E2 .

Advanced Research Questions

Q. What role can this compound play in visible-light photoredox catalysis for C–C bond formation?

The bromine atom in this compound is a potential radical precursor under photoredox conditions. Ruthenium polypyridyl complexes (e.g., Ru(bpy)₃²⁺) can generate bromine-centered radicals via single-electron transfer (SET), enabling α-alkylation or cross-coupling reactions. Experimental design should include:

Q. How can researchers resolve contradictions in reported yields for esterification reactions involving this compound?

Discrepancies in esterification yields may arise from competing side reactions (e.g., decarboxylation or elimination). A systematic approach includes:

- Kinetic profiling : Monitor reaction progress via in-situ IR to track carbonyl intermediates.

- Acid catalyst screening : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (Sc(OTf)₃).

- Isotopic labeling : Use -labeled alcohols to trace esterification vs. hydrolysis pathways. Contradictions often stem from unoptimized reaction conditions (e.g., water content, temperature gradients) .

Q. What strategies enable enantioselective synthesis of derivatives from this compound?

Chiral auxiliaries or asymmetric catalysis can achieve enantioselectivity. For example:

- Chiral ligands : Use (R)-BINAP with palladium catalysts for Suzuki-Miyaura couplings.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers.

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Methodological Considerations

- Data Analysis : Conflicting NMR spectra (e.g., unexpected splitting) may indicate rotameric equilibria due to restricted rotation around the C–Br bond. Variable-temperature NMR (VT-NMR) can resolve this .

- Safety Protocols : Handle brominated compounds in fume hoods due to potential lachrymatory effects. Use chelating agents (e.g., EDTA) in aqueous workups to minimize heavy metal contamination from catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.